The synthesis of 3,9-Dimethylxanthine can be achieved through several chemical pathways:
The reaction conditions are optimized for yield and purity, typically involving temperature control and pH adjustments to facilitate the desired transformations.
The molecular structure of 3,9-Dimethylxanthine consists of a fused bicyclic system featuring a pyrimidine ring and an imidazole ring. The methyl groups at positions 3 and 9 influence both its chemical reactivity and biological activity.
3,9-Dimethylxanthine participates in various chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions employed, leading to a range of oxidized derivatives .
The biological activity of 3,9-Dimethylxanthine is primarily attributed to its interaction with the ryanodine receptor, which regulates intracellular calcium ion concentration. This interaction enhances excitation coupling in muscle cells and increases neuronal excitability.
Research indicates that this compound may augment neurotransmitter release by modulating calcium dynamics within cells, suggesting potential applications in neuropharmacology.
Relevant analyses often include spectroscopic methods to assess purity and structural characteristics .
3,9-Dimethylxanthine has garnered attention for its potential therapeutic applications:
Systematic Nomenclature:3,9-Dimethylxanthine is formally identified by the IUPAC name 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione. This nomenclature specifies:
Molecular Properties:
Structural Features:The compound consists of a fused bicyclic system: a pyrimidine ring (positions 1–3, 6–9) condensed with an imidazole ring (positions 3–7). The methyl groups at N3 and N9 create steric constraints affecting molecular planarity and hydrogen-bonding capacity [10].
Structural Isomerism:As a dimethylxanthine, 3,9-dimethylxanthine exhibits positional isomerism with other dimethylated xanthines. Structural isomers arise from distinct placements of methyl groups on the xanthine core (a 9H-purine-2,6-dione scaffold). Positional variations alter electronic distribution, polarity, and biological activity [7].
Table 1: Molecular Properties of 3,9-Dimethylxanthine
Property | Value |
---|---|
IUPAC Name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione |
Molecular Formula | C₇H₈N₄O₂ |
Molecular Weight | 180.16 g/mol |
CAS Registry Number | 15837-08-8 |
Melting Point | 351–352°C |
Tautomeric Forms | 1H, 3H, 7H, 9H |
3,9-Dimethylxanthine belongs to a group of seven possible dimethylxanthine isomers, though only four occur naturally or have pharmacological relevance:
Binds adenosine receptors (A₁: 21 μM; A₂ₐ: 32 μM) and inhibits phosphodiesterase 9 (PDE9) [9].
Theophylline (1,3-Dimethylxanthine):
Clinically used as a bronchodilator [5].
Theobromine (3,7-Dimethylxanthine):
Key Differences:
Table 2: Comparative Analysis of Dimethylxanthine Isomers
Property | 3,9-Dimethylxanthine | Theophylline (1,3-) | Theobromine (3,7-) | Paraxanthine (1,7-) |
---|---|---|---|---|
Natural Occurrence | Synthetic/Not reported | Tea, cocoa (trace) | Cocoa beans (1.9%) | Caffeine metabolite |
Adenosine A₁ Affinity | Not characterized | 16 μM | >100 μM | 21 μM |
Phosphodiesterase Target | Unknown | PDE3, PDE4 | Weak, nonselective | PDE9 |
Primary Bioactivity | Research compound | Bronchodilation | Mild diuresis | Neurostimulation |
Isolation and Synthesis:
Early Research:
Historical Context:Unlike theophylline (identified in tea in 1888) or theobromine (isolated from cacao in 1841), 3,9-dimethylxanthine lacked natural sources and pharmacological appeal, relegating it to academic curiosity [5] [8]. Its primary use remains as a reference standard in chromatographic studies of xanthine metabolism [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7